1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C11H9ClF4O It is known for its unique structure, which includes two difluoromethyl groups attached to a phenyl ring and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-chloropropan-1-one: Similar structure but lacks the additional difluoromethyl groups.
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of two difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H9ClF4O |
---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,6-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-4-8(17)9-6(10(13)14)2-1-3-7(9)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
GLKCBXHXHQGPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)C(=O)CCCl)C(F)F |
Origin of Product |
United States |
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